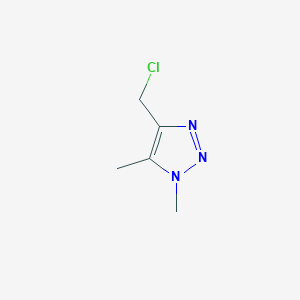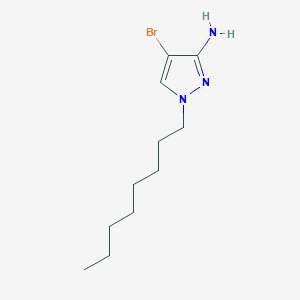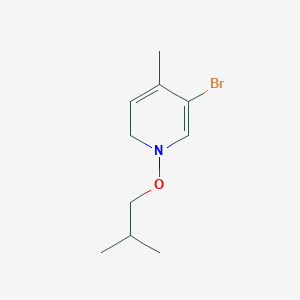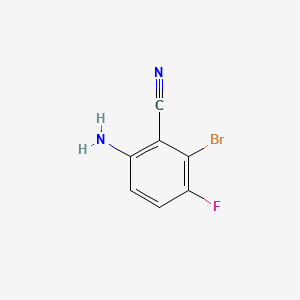
(S)-2-((tert-Butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((tert-Butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a pyridine ring substituted with methyl groups. This compound is of interest in organic synthesis and pharmaceutical research due to its structural complexity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the appropriate chiral amino acid precursor.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Pyridine Ring: The pyridine ring is introduced through a series of reactions involving the appropriate pyridine precursor and methylation steps.
Coupling Reaction: The protected amino acid and the pyridine derivative are coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the tert-butoxycarbonyl group using acidic conditions such as trifluoroacetic acid.
Oxidation: The pyridine ring can be oxidized using oxidizing agents like potassium permanganate.
Substitution: The methyl groups on the pyridine ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Oxidation: Potassium permanganate in aqueous solution.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Deprotection: The free amino acid derivative.
Oxidation: Oxidized pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学研究应用
(S)-2-((tert-Butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential as a drug candidate or as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the pyridine ring and the chiral center can play a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methylpyridin-3-yl)propanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethylpyridin-2-yl)propanoic acid
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid is unique due to the specific substitution pattern on the pyridine ring and the presence of the chiral center. These features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
属性
分子式 |
C15H22N2O4 |
|---|---|
分子量 |
294.35 g/mol |
IUPAC 名称 |
(2S)-3-(5,6-dimethylpyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-9-6-11(8-16-10(9)2)7-12(13(18)19)17-14(20)21-15(3,4)5/h6,8,12H,7H2,1-5H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
InChI 键 |
GOSLADJTEJCUIF-LBPRGKRZSA-N |
手性 SMILES |
CC1=CC(=CN=C1C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
规范 SMILES |
CC1=CC(=CN=C1C)CC(C(=O)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butylN-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B13638389.png)




![2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13638408.png)








